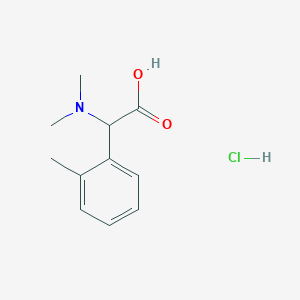

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride

Overview

Description

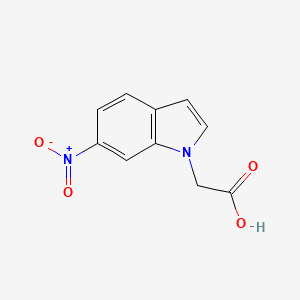

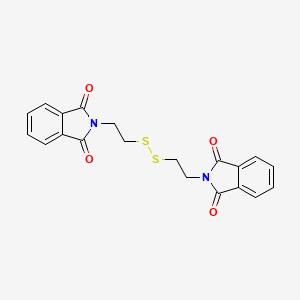

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is a chemical compound with the linear formula C11H15NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is 229.71 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H .Physical And Chemical Properties Analysis

(Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is a solid substance . It has a molecular weight of 229.71 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H .Scientific Research Applications

Alzheimer's Disease Imaging

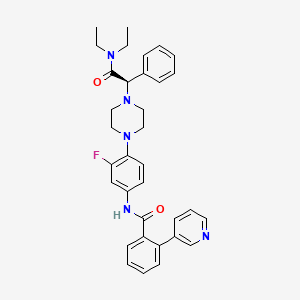

One significant application of compounds related to (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is in the field of Alzheimer's disease imaging. Radioligands developed for amyloid imaging in Alzheimer's disease patients, such as [18F]FDDNP, which shares structural similarities with (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride, have shown potential in measuring amyloid levels in vivo. These compounds have facilitated the early detection of Alzheimer's disease by highlighting differences in amyloid deposition between patients and healthy controls, as well as monitoring the progression of the disease through PET imaging. This breakthrough in amyloid imaging techniques underscores a crucial step toward understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, which could lead to improved evaluation of new anti-amyloid therapies (Nordberg, 2007).

Water Treatment and Environmental Detoxification

Another application area for derivatives of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride is in water treatment and environmental detoxification. Compounds with similar functional groups have been evaluated for their efficiency in degrading pollutants and toxins, such as acetaminophen, through advanced oxidation processes (AOPs). These processes lead to the formation of by-products that are less harmful and more manageable from an environmental standpoint. Research has focused on understanding the kinetics, mechanisms, and biotoxicity of degradation by-products, aiming to enhance the efficacy of AOP systems in treating contaminated water and reducing ecological threats (Qutob et al., 2022).

Organic Corrosion Inhibitors

In the industrial sector, derivatives of (Dimethylamino)(2-methylphenyl)acetic acid hydrochloride have been explored as organic corrosion inhibitors. These compounds, characterized by the presence of nitrogen and other heteroatoms, offer protection against metallic dissolution in acidic media, such as those encountered in industrial cleaning processes. Their efficacy stems from the ability to form a protective layer on metal surfaces, significantly reducing corrosion rates and enhancing the longevity of metal parts and machinery. The study of organic inhibitors in acidic media has been vital for developing more efficient and cost-effective methods to mitigate corrosion in various industrial applications (Goyal et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-(dimethylamino)-2-(2-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-6-4-5-7-9(8)10(11(13)14)12(2)3;/h4-7,10H,1-3H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIIJYNVYYJNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)

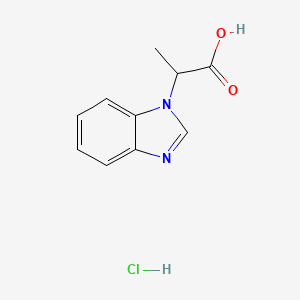

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)

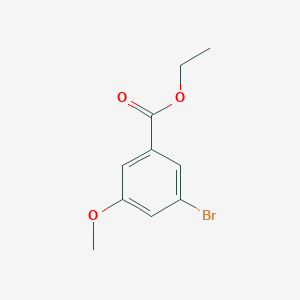

![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)